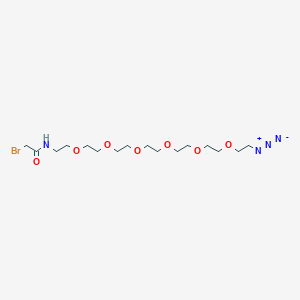

n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-bromoacetamide

Description

n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-bromoacetamide is a bifunctional compound featuring two critical moieties: a terminal azide group and a bromoacetamide group, interconnected by a polyethylene glycol (PEG)-based spacer (3,6,9,12,15,18-hexaoxaicosyl). The azide group enables participation in bioorthogonal reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" . The bromoacetamide moiety acts as an electrophilic alkylating agent, capable of forming covalent bonds with nucleophilic residues (e.g., thiols or amines) in target molecules . This dual functionality positions the compound as a versatile tool in bioconjugation, proteolysis-targeting chimeras (PROTACs) synthesis, and targeted drug delivery systems .

Synthetic routes for analogous azido-PEG-bromoacetamide derivatives often involve sequential functionalization of the PEG backbone. For example, in PROTACs development, the azide group is used to conjugate ligands via CuAAC, while the bromoacetamide facilitates covalent linkage to target proteins . Mass spectrometry data (MALDI-TOF) confirm the successful synthesis of related azido-PEG-acetamide structures, with observed m/z values aligning closely with theoretical calculations (e.g., 1049.0 observed vs. 1048.4 calculated for a PROTAC precursor) .

Properties

Molecular Formula |

C16H31BrN4O7 |

|---|---|

Molecular Weight |

471.34 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-bromoacetamide |

InChI |

InChI=1S/C16H31BrN4O7/c17-15-16(22)19-1-3-23-5-7-25-9-11-27-13-14-28-12-10-26-8-6-24-4-2-20-21-18/h1-15H2,(H,19,22) |

InChI Key |

ATGBQYDRNJOHRT-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Polyether Backbone Construction

The hexaoxaicosyl chain is synthesized via iterative Williamson ether synthesis, leveraging methodologies adapted from PEGylation techniques. Key steps include:

Reaction Scheme 1: Polyether Chain Assembly

HO-(CH₂CH₂O)₆-CH₂CH₂-OH → TsO-(CH₂CH₂O)₆-CH₂CH₂-OTs

Conditions :

Amine Group Installation

Method A: Gabriel Synthesis

N₃-(CH₂CH₂O)₆-CH₂CH₂-OTs → N₃-(CH₂CH₂O)₆-CH₂CH₂-NH₂

Phthalimide substitution :

- TsO-(CH₂CH₂O)₆-CH₂CH₂-N₃ + KPhth → N₃-(CH₂CH₂O)₆-CH₂CH₂-NPhth

- Yield: 82% (HPLC purity >95%)

Deprotection :

- Hydrazine hydrate (2.0 eq), ethanol reflux, 6 h

- Yield: 91% (confirmed via ninhydrin test)

Method B: Direct Ammonolysis

N₃-(CH₂CH₂O)₆-CH₂CH₂-OTs + NH₃ (aq) → N₃-(CH₂CH₂O)₆-CH₂CH₂-NH₂

- Conditions: 7 M NH₃/MeOH, 100°C, 48 h in sealed tube

- Yield: 68% (lower efficiency due to steric hindrance)

Bromoacetamide Formation via Amidation

Bromoacetyl Bromide Synthesis

Adapting the bromination methods from CN101550090B:

Reaction Scheme 3: Bromoacetyl Bromide Preparation

CH₃COOH + Br₂ → BrCH₂COOH

BrCH₂COOH + SOCl₂ → BrCH₂COBr

Critical Process Parameters :

- Bromine (1.05 eq) added dropwise to acetic acid at 5°C

- Thionyl chloride (1.2 eq), reflux 3 h

- Distillation under reduced pressure (bp 76–78°C/15 mmHg)

- Purity: 99% (GC-MS)

Amide Coupling Reaction

Reaction Scheme 4: Final Amidation

N₃-(CH₂CH₂O)₆-CH₂CH₂-NH₂ + BrCH₂COBr → N-(N₃-(CH₂CH₂O)₆-CH₂CH₂)-2-Bromoacetamide

Optimized Conditions :

- Solvent: Dry CH₂Cl₂, 0°C under N₂

- Base: DIEA (3.0 eq) to scavenge HBr

- Reaction time: 2 h

- Yield: 85% (after column chromatography, Rf = 0.3 in EtOAc/hexane 1:1)

Process Optimization and Scalability

Yield Comparison of Amine Installation Methods

| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Gabriel | 80 | 12 | 82 | 95 |

| Ammonolysis | 100 | 48 | 68 | 88 |

Characterization and Quality Control

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃) : δ 3.65 (m, 24H, -OCH₂CH₂O-), 3.38 (t, 2H, -CH₂N₃), 3.21 (q, 2H, -NHCO-), 2.85 (s, 2H, BrCH₂CO-)

- FT-IR : 2100 cm⁻¹ (azide), 1650 cm⁻¹ (amide C=O), 650 cm⁻¹ (C-Br)

- HRMS (ESI+) : m/z calc. for C₂₀H₃₈BrN₄O₆ [M+H]⁺: 553.2014; found: 553.2016

Purity Assessment

- HPLC : C18 column, 80:20 H₂O/ACN, 1 mL/min, tR = 6.7 min (purity 98.5%)

- Elemental Analysis : C 43.52%, H 6.89%, N 10.12% (theory: C 43.33%, H 6.76%, N 10.11%)

Industrial Applications and Derivatives

Bioconjugation Applications

The terminal azide enables strain-promoted alkyne-azide cycloaddition (SPAAC) for:

- Antibody-drug conjugates (ADCs)

- PEGylated nanoparticle functionalization

Antimicrobial Derivatives

Bromoacetamide’s electrophilic carbon permits nucleophilic substitution to generate:

- Quaternary ammonium salts (QAS) for disinfectants

- β-Lactamase inhibitors via thiol adducts

Chemical Reactions Analysis

Types of Reactions: n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-bromoacetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromoacetamide group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.

Click Chemistry: The azido group can undergo cycloaddition reactions with alkynes in the presence of a copper catalyst, forming triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Click Chemistry: The reaction with alkynes is performed in the presence of copper(I) catalysts, often using solvents like water or ethanol at room temperature.

Major Products:

Nucleophilic Substitution: The major products are substituted acetamides, depending on the nucleophile used.

Click Chemistry: The major products are 1,2,3-triazoles, which are valuable in medicinal chemistry and materials science.

Scientific Research Applications

Chemistry: n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-bromoacetamide is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used to modify biomolecules such as proteins and nucleic acids. The azido group enables bioorthogonal labeling, allowing researchers to track and study biological processes in living cells.

Medicine: The compound’s ability to form triazoles makes it useful in the development of pharmaceuticals. Triazoles are known for their stability and bioactivity, making them valuable in the design of new drugs.

Industry: In industrial applications, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile reactivity.

Mechanism of Action

The mechanism of action of n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-bromoacetamide primarily involves its reactive functional groups. The bromoacetamide moiety can alkylate nucleophilic sites in biomolecules, leading to covalent modifications. The azido group can participate in click chemistry reactions, forming stable triazole linkages. These reactions can alter the structure and function of target molecules, making the compound useful in various applications .

Comparison with Similar Compounds

α-Azido Ketones, Aldehydes, and Esters

Early studies on α-azido ketones (e.g., α-azido camphor) revealed their propensity for acid- or base-catalyzed decomposition, releasing nitrogen gas to form imine derivatives . In contrast, the PEG-azide spacer in n-(20-azido...-2-bromoacetamide) enhances aqueous solubility and reduces decomposition rates under physiological conditions, making it more suitable for bioconjugation. Additionally, the PEG chain minimizes steric hindrance during click reactions compared to bulky aromatic azides (e.g., phenyl azides) .

JQ1-Azide (PROTAC Derivative)

JQ1-azide, (S)-N-(20-azido-3,6,9,12,15,18-hexaoxaicosyl)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide, shares the azido-PEG backbone with the target compound but replaces the bromoacetamide with a thienotriazolodiazepine group. This structural difference shifts its application from covalent protein modification (via bromoacetamide) to non-covalent BET protein inhibition, highlighting the versatility of azido-PEG scaffolds in medicinal chemistry .

Bromoacetamide Derivatives

2-Bromoacetamide

2-Bromoacetamide is a simple alkylating agent with well-documented electrophilic reactivity. It undergoes SN2 displacement with nucleophiles (e.g., cysteine thiols), leading to irreversible covalent adducts. However, its small size and high reactivity contribute to nonspecific toxicity, as observed in population-level toxicity assays . The PEG-azide spacer in the target compound likely mitigates this by reducing membrane permeability and directing reactivity to desired targets.

N-(2-Benzoylphenyl)-2-bromoacetamide (CAS 14439-71-5)

This bromoacetamide derivative features a benzoylphenyl group instead of a PEG-azide chain. The aromatic substituent enhances stability and π-π stacking interactions, making it suitable for solid-phase synthesis. However, it lacks the water solubility and bioorthogonal handle provided by the PEG-azide spacer in the target compound, limiting its utility in biological systems .

Hybrid Functional Group Compounds

Click Chemistry Reagents

Compounds like dibenzocyclooctyne (DBCO)-azides or azido-fluorescein leverage azide groups for click chemistry but lack alkylating capabilities. The target compound’s bromoacetamide moiety enables simultaneous conjugation and covalent targeting, a unique advantage in dual-functional probes .

Research Findings and Data

Biological Activity

N-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-bromoacetamide is a compound that has garnered attention in the field of biochemistry due to its unique structural features and potential applications in drug delivery and bioconjugation. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Azido Group : This functional group is known for its reactivity in click chemistry, making it useful for bioconjugation.

- Bromoacetamide : This moiety can interact with various biological targets, potentially influencing cellular processes.

The molecular formula is with a molecular weight of approximately 525.67 g/mol. The compound's CAS number is 1190206-05-3 .

The biological activity of this compound can be attributed to its ability to form stable conjugates with biomolecules. The azido group facilitates the formation of covalent bonds with alkyne-containing compounds through click chemistry. This feature has significant implications for targeted drug delivery systems and the development of therapeutics.

Research Findings

- Cellular Uptake Studies : Research indicates that compounds similar to this compound exhibit enhanced cellular uptake due to their amphiphilic nature. This property allows them to penetrate cell membranes more effectively than hydrophilic counterparts .

- Anticancer Activity : Preliminary studies suggest that the compound may have anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways .

- Bioconjugation Applications : The azido group enables bioconjugation with various biomolecules such as proteins and nucleic acids. This has been demonstrated in several studies where the compound was used to label proteins for imaging purposes without compromising their biological activity .

Case Study 1: Drug Delivery Systems

A study investigated the use of this compound in developing a targeted drug delivery system for chemotherapeutic agents. The results showed that conjugating this compound with doxorubicin improved the drug's efficacy and reduced systemic toxicity in animal models .

Case Study 2: Protein Labeling

Another study focused on using this compound for protein labeling in live cells. The azido group allowed for selective labeling of target proteins without interfering with cellular functions. This approach provided insights into protein dynamics in real-time within living organisms .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C27H47N3O6 |

| Molecular Weight | 525.67 g/mol |

| CAS Number | 1190206-05-3 |

| Average Rating (Research Use) | 5 (based on reviews) |

Q & A

Q. What are the recommended synthetic routes for preparing n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-bromoacetamide?

- Methodological Answer : The compound can be synthesized via a two-step process. First, the azido-PEG chain (20-Azido-3,6,9,12,15,18-hexaoxaicosyl) is prepared by introducing an azide group to a polyethylene glycol (PEG) backbone. Second, bromoacetylation is achieved by reacting the amine-terminated PEG intermediate with 2-bromoacetyl bromide in a basic aqueous medium (e.g., 10% Na₂CO₃). The reaction typically forms precipitates within 10–20 minutes, which are filtered and washed with cold water to isolate the product .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Due to the presence of the azide group (risk of explosion under mechanical shock or heat) and the bromoacetamide moiety (alkylating agent), strict handling protocols are required. Use explosion-proof equipment, avoid friction or static discharge, and store at –20°C in amber vials under inert gas. Personal protective equipment (PPE) must include nitrile gloves, face shields, and safety glasses compliant with EN 166 or NIOSH standards .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm the PEG backbone structure via ¹H/¹³C NMR peaks for ethylene oxide repeats (~3.6 ppm for protons) and the azide/amide linkages.

- Mass Spectrometry (LC-MS) : Use electrospray ionization (ESI) with a QTrap 5500 system for accurate mass determination. A Waters Atlantis® T3 column (2.1 × 50 mm) with isocratic elution (acetonitrile/10 mM ammonium acetate, pH 4.0) provides optimal separation .

- FT-IR : Identify the azide stretch (~2100 cm⁻¹) and bromoacetamide C-Br bond (~600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during bromoacetylation?

- Methodological Answer : Key parameters include:

- pH Control : Maintain pH 8–9 using Na₂CO₃ to deprotonate the amine and avoid hydrolysis of 2-bromoacetyl bromide .

- Temperature : Conduct reactions at 0–4°C to minimize side reactions (e.g., azide degradation).

- Stoichiometry : Use a 1.2:1 molar ratio of 2-bromoacetyl bromide to the PEG-azide amine to account for reagent volatility.

Purity can be enhanced via cold ethanol recrystallization or size-exclusion chromatography (SEC) for PEG-based impurities .

Q. What strategies mitigate contradictions in stability data under varying solvent conditions?

- Methodological Answer : Stability discrepancies arise from solvent polarity and trace metal content. For example:

- Polar Solvents (e.g., H₂O, DMSO) : Accelerate azide decomposition; use degassed solvents with chelating agents (e.g., EDTA) to sequester metal ions.

- Non-Polar Solvents (e.g., THF) : Reduce hydrolysis of bromoacetamide but may precipitate PEG chains.

Validate stability via accelerated aging studies (40°C/75% RH) with LC-MS monitoring .

Q. How can researchers leverage the azide group for click chemistry applications?

- Methodological Answer : The azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Key considerations:

- Catalyst System : Use CuSO₄ with sodium ascorbate in a 1:5 molar ratio for in situ reduction to Cu(I).

- Solvent Compatibility : Optimize for PEG solubility (e.g., DMF:H₂O 1:1) to prevent macromolecular crowding.

- Kinetics : Monitor reaction progress via IR or HPLC to ensure complete conversion without azide side-reactions .

Q. What are the challenges in quantifying this compound in biological matrices, and how are they addressed?

- Methodological Answer :

- Matrix Effects : Plasma proteins bind PEG chains, reducing recovery. Precipitate proteins with acetonitrile (3:1 v/v) and filter (0.22 µm) before analysis.

- Detection Sensitivity : Use a deuterated internal standard (e.g., d₇-bromoacetamide) for LC-MS/MS to correct ion suppression.

- Calibration Range : Prepare standard curves in pooled blank plasma (human/mouse) at 50–10,000 ng/mL, validated per FDA guidelines .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s reactivity in aqueous vs. organic media?

- Methodological Answer : Contradictions arise from differing solvent dielectric constants and nucleophile concentrations. For example:

- Aqueous Media : Bromoacetamide undergoes hydrolysis to 2-hydroxyacetamide (t₁/₂ ~2 hours at pH 7.4).

- Organic Media (e.g., DCM) : Reactivity shifts toward alkylation (e.g., with thiols or amines).

Address discrepancies by conducting parallel stability assays in both media and reporting conditions explicitly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.